molecular formula C22H22N2O B13745985 Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- CAS No. 29103-60-4

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-

Katalognummer: B13745985
CAS-Nummer: 29103-60-4
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: HQLFTQUBRWAEGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is a complex organic compound with the molecular formula C22H22N2O. It is known for its unique structure, which includes a secondary amide group and aromatic rings. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- typically involves the reaction of 3-(bis(phenylmethyl)amino)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in an appropriate solvent, followed by purification steps to isolate the compound .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetanilide: Similar in structure but lacks the bis(phenylmethyl)amino group.

    N-Phenylacetamide: Another related compound with a simpler structure.

Uniqueness

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- is unique due to its bis(phenylmethyl)amino group, which imparts distinct chemical properties and potential biological activities .

Eigenschaften

CAS-Nummer

29103-60-4

Molekularformel

C22H22N2O

Molekulargewicht

330.4 g/mol

IUPAC-Name

N-[3-(dibenzylamino)phenyl]acetamide

InChI

InChI=1S/C22H22N2O/c1-18(25)23-21-13-8-14-22(15-21)24(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI-Schlüssel

HQLFTQUBRWAEGR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.